molecular formula C41H62O14 B126562 Periandrin V CAS No. 152464-84-1

Periandrin V

Cat. No.: B126562
CAS No.: 152464-84-1
M. Wt: 778.9 g/mol
InChI Key: OHGFKHHCPIGSKE-UHFFFAOYSA-N
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Description

Periandrin V is a naturally occurring compound belonging to the class of triterpene saponins. These compounds are glycosylated derivatives of triterpene sapogenins, which are known for their diverse biological activities. This compound is particularly notable for its intense sweetness, being approximately 200 times sweeter than sucrose .

Preparation Methods

Synthetic Routes and Reaction Conditions: Periandrin V is typically extracted from plants of the genus Periandra. The extraction process involves the use of solvents under low-temperature conditions to minimize impurities . The crude extract is then purified through various chromatographic techniques to isolate this compound.

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from plant sources, followed by purification. Advances in biotechnological methods, such as the use of genetically modified microorganisms, are being explored to enhance the yield and efficiency of this compound production .

Chemical Reactions Analysis

Types of Reactions: Periandrin V undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct biological activities .

Scientific Research Applications

Periandrin V has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying the structure-activity relationships of triterpene saponins.

    Biology: Investigated for its potential as a natural sweetener and its effects on taste receptors.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

    Industry: Utilized in the food industry as a high-intensity sweetener

Mechanism of Action

Periandrin V exerts its effects primarily through its interaction with taste receptors. The compound binds to sweet taste receptors on the tongue, leading to the perception of sweetness. Additionally, this compound has been shown to modulate various signaling pathways involved in inflammation and cancer, although the exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Uniqueness of Periandrin V: this compound is unique due to its specific glycosylation pattern, which contributes to its high sweetness intensity and distinct biological activities. Unlike other sweeteners, this compound contains a terminal xylose moiety instead of glucuronic acid, which enhances its sweetness .

Properties

IUPAC Name

6-[(11-carboxy-14b-formyl-4,4,6a,6b,8a,11-hexamethyl-1,2,3,4a,5,6,6a,7,8,9,10,13,14,14a-tetradecahydropicen-3-yl)oxy]-3,4-dihydroxy-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H62O14/c1-36(2)23-9-11-40(6)24(8-7-20-21-17-38(4,35(50)51)14-13-37(21,3)15-16-39(20,40)5)41(23,19-42)12-10-25(36)53-34-31(28(46)27(45)30(54-34)32(48)49)55-33-29(47)26(44)22(43)18-52-33/h17,19-20,22-31,33-34,43-47H,7-16,18H2,1-6H3,(H,48,49)(H,50,51)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHGFKHHCPIGSKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)O)O)O)OC5C(C(C(CO5)O)O)O)C=O)CCC6C3(CCC7(C6=CC(CC7)(C)C(=O)O)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H62O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30934506
Record name 29-Hydroxy-25,29-dioxoolean-18-en-3-yl 2-O-pentopyranosylhexopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30934506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

778.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Periandrin V
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039591
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

152464-84-1
Record name Periandrin V
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152464841
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 29-Hydroxy-25,29-dioxoolean-18-en-3-yl 2-O-pentopyranosylhexopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30934506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Melting Point

300 °C
Record name Periandrin V
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039591
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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